molecular formula C22H20ClNO2S B11165881 2-[(2-chlorobenzyl)sulfanyl]-N-(4-ethoxyphenyl)benzamide

2-[(2-chlorobenzyl)sulfanyl]-N-(4-ethoxyphenyl)benzamide

Cat. No.: B11165881
M. Wt: 397.9 g/mol
InChI Key: VBTVBFOCLHPOOI-UHFFFAOYSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(4-ETHOXYPHENYL)BENZAMIDE is an organic compound that features a benzamide core with a 2-chlorophenylmethylsulfanyl and a 4-ethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(4-ETHOXYPHENYL)BENZAMIDE typically involves the following steps:

    Formation of the Sulfanyl Intermediate: The reaction begins with the chlorination of a phenylmethyl sulfide to form 2-chlorophenylmethyl sulfide.

    Coupling Reaction: The 2-chlorophenylmethyl sulfide is then coupled with 4-ethoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Amidation: The final step involves the amidation of the intermediate with an amine source to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(4-ETHOXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(4-ETHOXYPHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(4-ETHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-chlorophenyl)(phenyl)methyl]sulfanyl}-N,N-dimethylethanamine hydrochloride
  • 2-chlorophenyl methyl sulfone

Uniqueness

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(4-ETHOXYPHENYL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a sulfanyl group and an ethoxyphenyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H20ClNO2S

Molecular Weight

397.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(4-ethoxyphenyl)benzamide

InChI

InChI=1S/C22H20ClNO2S/c1-2-26-18-13-11-17(12-14-18)24-22(25)19-8-4-6-10-21(19)27-15-16-7-3-5-9-20(16)23/h3-14H,2,15H2,1H3,(H,24,25)

InChI Key

VBTVBFOCLHPOOI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCC3=CC=CC=C3Cl

Origin of Product

United States

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